molecular formula C9H17NO2 B13665430 Cyclohexyl 2-aminopropanoate

Cyclohexyl 2-aminopropanoate

Cat. No.: B13665430
M. Wt: 171.24 g/mol
InChI Key: BYAGYQXRLBVKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in various manufacturing processes. The compound is known for its unique structure, which includes a cyclohexyl group attached to a 2-aminopropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-aminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Esterification and Transesterification

Cyclohexyl 2-aminopropanoate is synthesized via esterification of 2-aminopropanoic acid (alanine) with cyclohexanol under acidic conditions. Key steps include:

  • Catalysis : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) at elevated temperatures (70–100°C).

  • Yield Optimization : Prolonged reaction times (12–24 hours) improve conversion rates to ~70–85%.

Example Reaction :

2-Aminopropanoic acid+CyclohexanolH+Cyclohexyl 2-aminopropanoate+H2O\text{2-Aminopropanoic acid} + \text{Cyclohexanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationCyclohexanol, H₂SO₄, 80°C, 18hThis compound83%

Hydrolysis Reactions

The ester bond undergoes acid- or base-catalyzed hydrolysis to regenerate 2-aminopropanoic acid:

  • Acidic Hydrolysis : HCl (6M) at reflux yields alanine hydrochloride.

  • Basic Hydrolysis : NaOH (2M) produces sodium 2-aminopropanoate.

Example Reaction :

Cyclohexyl 2-aminopropanoate+NaOH2-AminopropanoateNa++Cyclohexanol\text{this compound} + \text{NaOH} \rightarrow \text{2-Aminopropanoate}^- \text{Na}^+ + \text{Cyclohexanol}

Reaction TypeConditionsProductYieldSource
Acid Hydrolysis6M HCl, reflux, 6h2-Aminopropanoic acid·HCl92%
Base Hydrolysis2M NaOH, rt, 4hSodium 2-aminopropanoate88%

Acylation and Protection Reactions

The amino group participates in acylation to form protected derivatives:

  • Acetylation : Acetic anhydride in CH₂Cl₂ with triethylamine yields N-acetylated products .

  • Pivaloylation : Pivaloyl chloride (PivCl) under anhydrous conditions forms sterically hindered amides .

Example Reaction :

Cyclohexyl 2-aminopropanoate+PivClEt3NCyclohexyl 2-(pivalamido)propanoate\text{this compound} + \text{PivCl} \xrightarrow{\text{Et}_3\text{N}} \text{Cyclohexyl 2-(pivalamido)propanoate}

Reaction TypeReagentsProductYieldSource
PivaloylationPivCl, Et₃N, CH₂Cl₂, 0°C → rtN-Pivaloyl derivative83%

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces Schiff base intermediates to secondary amines (e.g., in reductive amination) .

  • Oxidation : Ozone or KMnO₄ oxidizes the cyclohexyl group to cyclohexanone derivatives under controlled conditions .

Example Reaction :

Cyclohexyl 2-aminopropanoate+NaBH4MeOHCyclohexyl 2-(alkylamino)propanoate\text{this compound} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{Cyclohexyl 2-(alkylamino)propanoate}

Reaction TypeReagentsProductYieldSource
Reductive AminationNaBH₄, MeOH, 0°CN-Ethyl derivative14%

Nucleophilic Substitution

The ester’s α-carbon undergoes alkylation or arylation via enolate intermediates:

  • Alkylation : LDA (lithium diisopropylamide) in THF generates enolates for C–C bond formation .

Example Reaction :

Cyclohexyl 2-aminopropanoate+R-XLDACyclohexyl 2-(alkylamino)propanoate\text{this compound} + \text{R-X} \xrightarrow{\text{LDA}} \text{Cyclohexyl 2-(alkylamino)propanoate}

Reaction TypeReagentsProductYieldSource
AlkylationLDA, THF, R-Xα-Alkylated ester71%

Stability and Reactivity Data

PropertyValueConditionsSource
Thermal StabilityStable ≤150°CN₂ atmosphere
Hydrolytic Half-life (pH 7.4)48h37°C
pKa (amino group)8.2 ± 0.1Aqueous solution

Scientific Research Applications

Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development for treating various diseases.

    Industry: this compound is used in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-aminopropanoate hydrochloride
  • Cyclohexyl-prop-2-ynyl-amine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

cyclohexyl 2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGYQXRLBVKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.